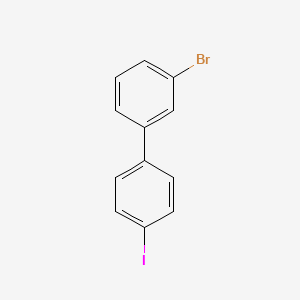

3-Bromo-4'-iodo-1,1'-biphenyl

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCKEAXEWARUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Iodo 1,1 Biphenyl

Precursor Synthesis and Derivatization Strategies

The synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl fundamentally relies on the availability of appropriately functionalized precursors. The strategies for obtaining these precursors can be broadly categorized into two main approaches: the direct functionalization of a biphenyl (B1667301) core or the synthesis of substituted benzene rings poised for a subsequent coupling reaction.

One direct derivatization strategy involves the selective halogenation of a suitable biphenyl precursor. For instance, a method analogous to the synthesis of 4-bromo-4'-iodobiphenyl could be envisioned, which involves the direct iodination of a brominated biphenyl. google.com This approach would start with 3-bromobiphenyl and introduce an iodine atom at the 4'-position through electrophilic aromatic substitution. This reaction typically employs an iodine-hydrogen peroxide system in a solvent like acetic acid. google.com

The more common and versatile approach involves the synthesis of two separate, functionalized benzene rings that are later joined using cross-coupling chemistry. The key precursors for these methods include:

Boronic acids/esters: (3-Bromophenyl)boronic acid and (4-iodophenyl)boronic acid are central to Suzuki-Miyaura coupling.

Organostannanes: Tributyl(3-bromophenyl)stannane or tributyl(4-iodophenyl)stannane would be required for Stille coupling.

Organozinc reagents: The corresponding 3-bromophenylzinc halide or 4-iodophenylzinc halide are used in Negishi coupling.

Grignard reagents: 3-Bromophenylmagnesium halide or 4-iodophenylmagnesium halide are the key nucleophiles in Kumada coupling.

Aryl halides: Precursors such as 1-bromo-3-iodobenzene, 1,4-diiodobenzene, or 3-bromoaniline (as a precursor to a diazonium salt) are essential electrophilic partners.

The synthesis of these precursors often starts from commercially available materials like 3-bromoaniline, 4-iodoaniline, or 1,3-dibromobenzene, which are then converted to the desired organometallic reagent or boronic acid derivative through established synthetic protocols.

Metal-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

The construction of the pivotal C-C bond between the two phenyl rings to form the biphenyl skeleton is most efficiently achieved through metal-catalyzed cross-coupling reactions. These reactions offer high yields and functional group tolerance, with palladium being the most prominent catalyst. wikipedia.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to the stability and low toxicity of the requisite organoboron reagents. tcichemicals.comnih.gov The reaction pairs an organoboron compound (like a boronic acid or boronate ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Coupling of (3-bromophenyl)boronic acid with 1,4-diiodobenzene .

Coupling of (4-iodophenyl)boronic acid with 1-bromo-3-iodobenzene .

The reactivity difference between C-I and C-Br bonds (C-I bonds are generally more reactive in oxidative addition to Pd(0)) allows for selective coupling. nih.gov For example, in the reaction between (4-iodophenyl)boronic acid and 1-bromo-3-iodobenzene, the palladium catalyst would preferentially insert into the C-I bond of the dihalobenzene, leaving the C-Br bond intact.

Typical reaction conditions involve a Pd(0) source, often generated in situ from a Pd(II) precatalyst, with phosphine (B1218219) ligands. A base is required to facilitate the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Function |

|---|---|---|

| Aryl Halide | 1-Bromo-3-iodobenzene | Electrophilic partner |

| Organoboron | (4-Iodophenyl)boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes C-C bond formation |

| Ligand | PPh₃, CataXCium A Pd G3 | Stabilizes catalyst, modulates reactivity nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, 1,4-Dioxane, DMF/Water | Solubilizes reactants |

This method is highly tolerant of various functional groups and is a preferred route for constructing complex biaryl systems. tcichemicals.commdpi.com

Stille Cross-Coupling Methodologies

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. wikipedia.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

The synthesis of this compound via Stille coupling could proceed by:

Reaction of tributyl(3-bromophenyl)stannane with 1,4-diiodobenzene .

Reaction of tributyl(4-iodophenyl)stannane with 1-bromo-3-iodobenzene .

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives such as copper(I) salts can be used to facilitate the transmetalation step, which is often rate-limiting. uwindsor.ca

Table 2: Typical Reagents for Stille Cross-Coupling

| Component | Example Reagents |

|---|---|

| Aryl Halide | 1,4-Diiodobenzene |

| Organostannane | Tributyl(3-bromophenyl)stannane |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Solvent | Toluene, THF, DMF |

| Additive | CuI, LiCl |

Modern protocols sometimes utilize greener solvents like polyethylene glycol (PEG) to improve the environmental profile of the reaction. organic-chemistry.org

Negishi Coupling Approaches

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. organic-chemistry.orgorganic-chemistry.org The reaction couples an organozinc compound with an organohalide, catalyzed by either nickel or palladium. wikipedia.org

Plausible Negishi routes for this compound include:

Coupling of (3-bromophenyl)zinc halide with 1,4-diiodobenzene .

Coupling of (4-iodophenyl)zinc halide with 1-bromo-3-iodobenzene .

The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent, or by direct insertion of zinc into an organohalide. mit.edu The palladium-catalyzed variant is generally noted for its high functional group tolerance. wikipedia.orgnih.gov

Table 3: Common Conditions for Negishi Coupling

| Component | Example Reagents |

|---|---|

| Aryl Halide | 1-Bromo-3-iodobenzene |

| Organozinc | (4-Iodophenyl)zinc chloride |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | PCyp₃, SPhos, CPhos organic-chemistry.orgnih.gov |

| Solvent | THF, Toluene |

This method is particularly powerful for creating C(sp²)-C(sp³) bonds but is equally effective for the C(sp²)-C(sp²) bond formation required here. wikipedia.orgnih.gov

Kumada Cross-Coupling Reactions

The Kumada coupling, one of the earliest examples of catalytic cross-coupling, employs a Grignard reagent (organomagnesium) as the nucleophile. wikipedia.orgorganic-chemistry.org It is typically catalyzed by nickel or palladium complexes. wikipedia.orgresearchgate.net The high reactivity of Grignard reagents makes this a very efficient C-C bond-forming reaction, but it also limits its functional group tolerance compared to other methods. organic-chemistry.org

The synthesis of this compound could be achieved by reacting (3-bromophenyl)magnesium halide with 1,4-diiodobenzene , likely under nickel catalysis. The higher reactivity of the C-I bond would favor selective coupling.

Table 4: General Kumada Coupling Protocol

| Component | Example Reagents |

|---|---|

| Aryl Halide | 1,4-Diiodobenzene |

| Grignard Reagent | (3-Bromophenyl)magnesium bromide |

| Catalyst | NiCl₂(dppp), Pd(PPh₃)₄ |

| Solvent | THF, Diethyl ether |

Despite the development of newer methods, the Kumada coupling remains a valuable tool, especially for large-scale synthesis where the cost of reagents is a factor. wikipedia.orgorganic-chemistry.org

Ullmann Coupling and Related Homocoupling Reactions

The classic Ullmann reaction involves the copper-mediated homocoupling of two molecules of an aryl halide at high temperatures. organic-chemistry.orglongdom.org While effective for symmetrical biaryls, synthesizing unsymmetrical biaryls like this compound via a cross-coupling variant is more challenging and can lead to a mixture of products. nih.gov

Modern Ullmann-type reactions often use soluble copper catalysts with ligands, or even co-catalytic systems with other metals like palladium, to achieve cross-coupling at lower temperatures. longdom.orgnih.govwikipedia.org A potential, albeit challenging, route could involve the copper-catalyzed reaction between 1-bromo-3-iodobenzene and 4-iodoaniline or a related derivative. The reaction generally requires a stoichiometric amount of copper and polar, high-boiling solvents. wikipedia.org

The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org Due to the harsh conditions and potential for side products, Ullmann-type reactions are often less favored for the synthesis of complex, unsymmetrical biaryls compared to palladium-catalyzed methods. wikipedia.org

Alternative Synthetic Routes and Functionalization Strategies

While classical methods like the Suzuki-Miyaura and Stille couplings are staples in biphenyl synthesis, alternative strategies offer unique advantages in terms of regioselectivity and functional group tolerance.

Direct C-H bond functionalization represents an increasingly powerful tool for the synthesis of complex aromatic compounds, minimizing the need for pre-functionalized starting materials. researchgate.netescholarship.org For a biphenyl core, achieving regioselectivity to install a bromine atom at the 3-position and an iodine atom at the 4'-position requires sophisticated directing group strategies.

Recent advancements have utilized nitrile-containing templates to direct palladium catalysts to the meta C-H bonds of biphenyl derivatives. researchgate.netescholarship.org This approach could theoretically be adapted to introduce a bromine atom at the 3-position. Subsequent iodination of the other ring would then be required. The iodination of 3-alkyl- and 3-arylphenols has been shown to be highly regioselective, favoring the para-position to the hydroxyl group. researchgate.net A similar strategy could potentially be employed for a 3-bromobiphenyl substrate.

Key strategies for regioselective functionalization include:

Directing Groups: Utilizing groups that coordinate to a metal catalyst to direct functionalization to a specific C-H bond.

Steric and Electronic Control: Exploiting the inherent electronic properties and steric hindrance of substituents on the biphenyl core to influence the position of incoming electrophiles.

A hypothetical two-step direct halogenation approach could involve:

Meta-bromination: Utilizing a directing group on one of the phenyl rings to facilitate palladium-catalyzed bromination at the C-3 position.

Para-iodination: Following removal of the directing group, the second phenyl ring could be subjected to electrophilic iodination, which typically favors the para position due to steric and electronic effects.

Friedel-Crafts reactions, including alkylation and acylation, are fundamental transformations for modifying aromatic rings. nih.govumkc.edu While direct Friedel-Crafts halogenation of biphenyl is not typically regioselective for the desired 3,4'-pattern, these reactions can be used to introduce other functional groups that can later be converted to halogens.

For instance, Friedel-Crafts acylation of biphenyl generally yields p,p'-disubstituted products. elsevierpure.comelectronicsandbooks.com However, by starting with a pre-functionalized biphenyl, one could potentially influence the regioselectivity. For example, a 3-substituted biphenyl could be subjected to Friedel-Crafts acylation, with the existing substituent directing the incoming acyl group. The resulting ketone could then be converted to a halogen through various methods.

Challenges in applying Friedel-Crafts reactions for this specific synthesis include:

Regioselectivity: Controlling the position of functionalization on both rings simultaneously is difficult.

Rearrangements: Friedel-Crafts alkylations are prone to carbocation rearrangements, leading to mixtures of products. electronicsandbooks.com

A multi-step approach involving Friedel-Crafts chemistry might look like this:

Acylation: Introduction of an acyl group to a substituted biphenyl.

Functional Group Interconversion: Conversion of the acyl group to a halogen.

Second Halogenation: Introduction of the second halogen atom on the other ring.

Hydrolysis and oxidation reactions are typically employed to unmask or modify functional groups on a pre-existing biphenyl core. For instance, a methoxy-substituted biphenyl can be demethylated to a hydroxyl group using reagents like boron tribromide. nih.gov This hydroxyl group can then be converted to a halogen.

Oxidation reactions can be used to generate quinones from dihydroxybiphenyls, which can then be further functionalized. While not a direct route to this compound, these reactions are crucial for the synthesis of various functionalized biphenyls that could serve as precursors.

An example of a synthetic sequence involving these reactions could be:

Coupling: A Suzuki or similar coupling to form a biphenyl with appropriate functional groups (e.g., a methoxy and an amino group).

Hydrolysis/Demethylation: Conversion of the methoxy group to a hydroxyl group.

Sandmeyer Reaction: Conversion of the amino group to a bromine or iodine atom.

Halogenation: Conversion of the hydroxyl group to the other halogen.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency and yield of any synthetic route to this compound are critically dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst system, ligands, solvent, temperature, and reaction time. researchgate.netmurraystate.edubeilstein-journals.org

For cross-coupling reactions that are commonly used to synthesize biphenyls, the choice of catalyst and ligand is paramount. Palladium-based catalysts are widely used, often in combination with phosphine ligands. rsc.orgnih.gov

Table 1: Common Catalyst and Ligand Combinations for Biphenyl Synthesis

| Catalyst Precursor | Ligand | Typical Application |

| Pd(PPh₃)₄ | - | Suzuki, Stille, and Negishi couplings |

| Pd(OAc)₂ | PPh₃, SPhos, XPhos | Suzuki and Buchwald-Hartwig couplings |

| Pd₂(dba)₃ | Various phosphines | Suzuki, Heck, and Negishi couplings |

| NiCl₂(dppp) | - | Kumada and Negishi couplings |

The electronic and steric properties of the ligand can significantly influence the rate and selectivity of the reaction. acs.orgnih.gov For instance, bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling cycles, leading to higher yields.

Table 2: Common Solvents for Biphenyl Synthesis

| Solvent | Properties | Typical Reactions |

| Toluene | Apolar | Suzuki, Stille, Negishi |

| Dioxane | Polar aprotic | Suzuki, Heck |

| Tetrahydrofuran (THF) | Polar aprotic | Kumada, Suzuki |

| Dimethylformamide (DMF) | Polar aprotic | Heck, Sonogashira |

The reaction environment, including temperature and atmosphere, must also be carefully controlled. Many cross-coupling reactions are sensitive to oxygen and moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon). The optimal temperature will depend on the specific reaction and the stability of the reactants and catalyst.

In some cases, replacing hazardous halogenated solvents with greener alternatives like butyl acetate is an important consideration for sustainable synthesis. rsc.org

Temperature and Pressure Regimes

The synthesis of this compound is highly dependent on controlled temperature and pressure conditions, which vary significantly based on the chosen synthetic route. Most laboratory and industrial syntheses are conducted under an inert atmosphere, such as nitrogen or argon, to prevent side reactions and degradation of catalysts and intermediates. The reactions are typically carried out at atmospheric pressure, with pressure variations not being a primary parameter for controlling reaction outcomes.

Several methods have been documented for the synthesis of this compound and related halogenated biphenyls, each with a distinct temperature profile. For instance, a documented synthesis of this compound from a triazene precursor using methyl iodide specifies a reaction temperature of 135 °C chemicalbook.com. Another approach involves the iodination of 4-bromobiphenyl using a hydrogen peroxide system. This procedure begins with the dropwise addition of hydrogen peroxide at 40–50 °C, followed by a stirring period at room temperature, and is then elevated to 50–60 °C for several hours to complete the reaction google.com.

The temperature regimes are largely dictated by the type of coupling reaction employed. Traditional Ullmann coupling reactions, which utilize copper, are known for requiring harsh conditions, often involving high temperatures exceeding 100 °C and sometimes up to 200 °C nih.govthermofisher.com. However, modern advancements, particularly the introduction of accelerating ligands, have enabled these reactions to proceed under much milder conditions. Ligand-accelerated Ullmann reactions can be conducted at significantly lower temperatures, sometimes between 50-100 °C or even at room temperature, making the process more efficient and versatile acs.org.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also common for biphenyl synthesis and offer a broad range of operating temperatures myskinrecipes.com. While many of these reactions can be performed under mild, room-temperature conditions, heating is often employed to increase reaction rates and yields sigmaaldrich.com. For example, studies on Suzuki-Miyaura reactions for fluorinated biphenyls have been conducted at temperatures ranging from 70 °C to 110 °C mdpi.com. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the thermal decomposition of reactants, products, and the catalyst.

The following table summarizes typical temperature conditions for various synthetic routes relevant to this compound.

| Synthetic Method | Precursors | Catalyst/Reagent | Temperature | Pressure |

| Diazene Conversion chemicalbook.com | 1-Triazene, 1-(3-bromo[1,1'-biphenyl]-4-yl)-3,3-dimethyl- | Methyl iodide | 135 °C | Atmospheric |

| Iodination google.com | 4-Bromobiphenyl, Iodine | Hydrogen peroxide | 40–60 °C | Atmospheric |

| Classic Ullmann Coupling nih.govthermofisher.com | Aryl Halides | Copper powder | >100–200 °C | Atmospheric |

| Ligand-Accelerated Ullmann Coupling acs.org | Aryl Halides, Amines | Copper Iodide / Ligand | Room Temp. – 100 °C | Atmospheric |

| Suzuki-Miyaura Coupling mdpi.com | Aryl Halide, Arylboronic acid | Palladium catalyst | 70–110 °C | Atmospheric |

Scalability Considerations in the Synthesis of this compound

The scalability of a synthetic process is a critical factor for its application in industrial and commercial settings. For this compound, scalability considerations focus on cost-effectiveness, safety, efficiency, and environmental impact. The transition from laboratory-scale synthesis to large-scale production presents numerous challenges that are closely tied to the chosen synthetic methodology.

Historically, the harsh conditions of the classic Ullmann reaction, such as high temperatures and the need for stoichiometric amounts of copper, limited its industrial applicability nih.gov. However, recent breakthroughs in ligand-accelerated copper-catalyzed reactions have made the Ullmann-type coupling more viable for large-scale synthesis. The use of advanced bidentate ligands allows reactions to proceed under milder conditions with lower catalyst loadings, which is advantageous for industrial applications in the pharmaceutical and agrochemical sectors acs.orgresearchgate.net. These milder conditions reduce energy consumption and the need for specialized high-temperature equipment.

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are extensively used in the pharmaceutical industry for manufacturing on a commercial scale researchgate.net. Key considerations for scaling up these processes include the cost and toxicity of the palladium catalyst. Consequently, there is significant research into minimizing catalyst loading, often described in parts per million (ppm), and developing robust, recyclable catalyst systems acs.org. The development of highly active catalysts allows for low catalyst loadings (e.g., 0.000001–0.02 mol %), which is crucial for making the process economically feasible on an industrial scale researchgate.net. Furthermore, the use of heterogeneous catalysts, such as palladium nanoparticles supported on graphene, is being explored to simplify catalyst recovery and reuse, which is a major consideration for green and sustainable industrial chemistry mdpi.com.

When scaling up the synthesis of this compound, several factors must be optimized:

Catalyst Efficiency and Cost: The high cost of palladium necessitates the use of catalysts with high turnover numbers and the implementation of procedures for catalyst recovery and recycling.

Reaction Conditions: Milder reaction conditions (lower temperature and pressure) are preferred as they reduce energy costs and enhance the safety of the process. The development of reactions that can be run at or near room temperature is a significant goal sigmaaldrich.comnih.gov.

Solvent Choice and Waste Management: The choice of solvent is critical. Ideally, solvents should be inexpensive, non-toxic, and recyclable. The large volumes of solvent used in industrial production make waste management and solvent recovery a primary concern.

Process Safety: Exothermic reactions require careful thermal management to prevent runaway reactions. The stability of reagents and intermediates under process conditions must be thoroughly evaluated.

Purification: The purification of the final product on a large scale must be efficient and high-yielding. Methods like recrystallization are often preferred over chromatographic techniques, which are less practical for large quantities. The synthesis described in a patent for 4-bromo-4'-iodobiphenyl, a similar compound, specifically mentions recrystallization as the method for purification google.com.

The successful industrial-scale synthesis of this compound relies on the selection of a synthetic route that is not only efficient in the laboratory but also robust, safe, and economically viable when scaled up.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Iodo 1,1 Biphenyl

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the biphenyl (B1667301) rings would likely appear in the 1600-1450 cm⁻¹ range. The presence of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds will give rise to characteristic absorptions in the lower frequency "fingerprint" region. The C-Br stretching vibration is typically observed in the 600-500 cm⁻¹ range, while the C-I stretch is expected at even lower wavenumbers, generally between 500-400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The aromatic ring stretching modes are expected to produce strong Raman signals. The C-Br and C-I stretching vibrations are also Raman active and would be observable in the low-frequency region, corroborating the data obtained from IR spectroscopy.

A comparative analysis of the IR and Raman spectra would be crucial for a complete vibrational assignment, as some modes may be more prominent in one technique than the other due to the principles of molecular symmetry and polarizability changes.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into molecular conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction of 3-Bromo-4'-iodo-1,1'-biphenyl and its Derivatives

To date, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported in crystallographic databases. However, analysis of closely related structures, such as other halogenated biphenyls, provides a strong basis for predicting its solid-state conformation. Such studies typically reveal key parameters including the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This information allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule.

Analysis of Molecular Conformation and Intermolecular Interactions

In the solid state, the conformation of this compound is expected to be non-planar, with a notable dihedral angle between the two phenyl rings. This twisting is a common feature in biphenyl derivatives, arising from the steric hindrance between the ortho-hydrogens on adjacent rings. The presence of the bulky bromine and iodine substituents will further influence this torsion.

Chromatographic Purity Assessment and Analytical Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are widely used for the analysis of non-volatile and thermally labile compounds like this compound. These techniques offer high resolution and sensitivity for separating the target analyte from impurities.

A typical reverse-phase HPLC or UPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer or acid modifier to improve peak shape. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic rings of the biphenyl system exhibit strong absorbance in the UV region. The use of smaller particle sizes in UPLC columns (typically <2 µm) allows for faster analysis times and improved resolution compared to traditional HPLC.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Halogenated Biphenyls

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.6 mL/min for UPLC |

| Column Temperature | 30 - 50 °C |

| Detection | UV at a wavelength between 220 and 260 nm |

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a relatively high molecular weight, GC analysis would require elevated temperatures for volatilization in the injector and for elution from the column.

A typical GC method would involve a capillary column with a non-polar or semi-polar stationary phase, such as a polysiloxane-based phase (e.g., 5% phenyl-methylpolysiloxane). The choice of detector is critical for achieving high sensitivity and selectivity. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would be an excellent choice for detecting this compound. Alternatively, a mass spectrometer (MS) detector would provide both quantification and structural confirmation of the analyte. Commercial suppliers often indicate a purity of >95.0% as determined by GC, highlighting its utility in quality control tcichemicals.com.

Table 2: General Gas Chromatography Parameters for Halogenated Aromatic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature Program | A temperature ramp, for example, starting at 100 °C and increasing to 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 - 325 °C |

Theoretical and Computational Investigations of 3 Bromo 4 Iodo 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.neteurjchem.com For 3-Bromo-4'-iodo-1,1'-biphenyl, DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. eurjchem.comnih.gov A smaller gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. nih.govthaiscience.info It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the phenyl rings' π-systems and a belt around the equatorial regions of the halogen atoms. Conversely, areas of positive potential, known as σ-holes, are located on the outermost tips of the bromine and iodine atoms along the C-Br and C-I bond axes. nih.govnih.govresearchgate.net

Interactive Table: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ~ -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. eurjchem.com |

| Dipole Moment | ~ 1.5 - 2.0 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. thaiscience.info |

A key feature of halogenated compounds like this compound is their ability to form halogen bonds. This non-covalent interaction occurs between the aforementioned electropositive σ-hole on the halogen atom (acting as a Lewis acid) and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom). acs.orgrsc.org

The magnitude of the σ-hole is directly related to the polarizability and electronegativity of the halogen and the electron-withdrawing nature of the group it is attached to. researchgate.net The strength of the σ-hole generally increases with the size of the halogen atom, following the trend I > Br > Cl > F. arxiv.org Therefore, in this compound, the iodine atom is expected to have a more positive and prominent σ-hole than the bromine atom, making it a stronger halogen bond donor. arxiv.org Computational analyses quantify the electrostatic potential on the halogen surface, confirming the size and magnitude of these σ-holes and predicting the strength and directionality of potential halogen bonds. nih.govarxiv.org

Interactive Table: Comparison of σ-Hole Characteristics

| Halogen Atom | Attached Ring Position | Predicted Max. Electrostatic Potential (VS,max) | Expected Halogen Bond Strength |

| Bromine (Br) | 3 | Moderately Positive | Moderate |

| Iodine (I) | 4' | Strongly Positive | Strong |

The two phenyl rings in this compound are not coplanar in the ground state due to steric hindrance between the ortho-hydrogens on adjacent rings. The molecule's conformation is defined by the dihedral angle between the planes of the two rings. Computational methods can perform a conformational analysis by calculating the molecule's energy as this dihedral angle is systematically varied.

This analysis reveals the energy minima corresponding to stable conformations and the energy maxima, which represent the transition states for rotation around the central C-C bond. The energy difference between a minimum and the adjacent maximum is the rotational barrier. researchgate.netnih.gov For biphenyl (B1667301) systems, the lowest energy conformation typically has a dihedral angle between 35° and 45°, while the planar (0°) and perpendicular (90°) conformations represent rotational barriers. researchgate.net The presence of substituents, even at the meta and para positions, can subtly influence these barriers. DFT calculations are effective in predicting these rotational energy profiles. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful in silico techniques used in drug discovery and chemical biology to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. researchgate.netwjarr.com

Molecular docking algorithms predict the preferred orientation of a ligand within a target's binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score. wjarr.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction. For this compound, docking studies would explore how its shape, size, and electronic properties complement a given active site.

The binding affinity is determined by a combination of forces, including hydrophobic interactions between the phenyl rings and nonpolar residues, and highly directional interactions like halogen bonds. nih.govnih.gov The bromine and iodine atoms can act as key recognition elements, forming specific halogen bonds with backbone carbonyls or amino acid side chains (e.g., serine, threonine, aspartate, glutamate) that act as Lewis bases. ijres.org This specificity can be crucial for a ligand's potency and selectivity for one target over another.

Molecular dynamics (MD) simulations can supplement docking studies by providing insights into the dynamic behavior of the ligand-target complex over time. While docking provides a static snapshot, MD simulations can reveal the stability of key interactions, such as halogen bonds, in a more realistic, solvated environment.

These simulations can confirm whether the geometries predicted by docking for halogen bonds are maintained. nih.gov The C-I···O and C-Br···O interactions, for example, are highly directional, with the angle approaching 180°. nih.gov Observing the persistence of these specific geometric motifs in MD simulations provides strong evidence for the functional role of halogen bonding in the ligand's binding mechanism. nih.govnih.gov The increasing recognition of halogen bonds in biological systems has made them a key consideration in the rational design of potent and selective inhibitors. ijres.org

Interactive Table: Hypothetical Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

| Kinase A | -8.5 | Leu83, Val35, Ala50 | Hydrophobic Interactions |

| Glu121 (Backbone C=O) | Halogen Bond (Iodine) | ||

| Protease B | -7.2 | Phe45, Trp109 | π-π Stacking |

| Ser98 (Side Chain -OH) | Halogen Bond (Bromine) |

Computational Prediction of Reaction Pathways and Mechanistic Insights

As of late 2025, specific computational studies detailing the reaction pathways and providing in-depth mechanistic insights for this compound are not extensively available in publicly accessible scientific literature. While computational chemistry is a powerful tool for predicting reaction outcomes and understanding mechanisms, research has tended to focus on broader classes of compounds or more common reaction types. cecam.orgijnc.irrsc.org

The prediction of reaction pathways for a molecule like this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the energies of reactants, transition states, and products. nih.gov Such studies can elucidate the step-by-step process of a chemical transformation, identify key intermediates, and determine the activation energies associated with each step. This information is crucial for understanding reaction kinetics and selectivity.

In the absence of specific studies on this compound, insights can be drawn from computational work on related halogenated aromatic compounds. For instance, studies on the oxidation of other halogenated biphenyls, such as 4-bromo-4'-chlorobiphenyl, have provided valuable information on the formation of various products under specific conditions. researchgate.netmurdoch.edu.au Similarly, computational investigations into reactions involving organoiodine compounds have shed light on the mechanistic pathways of processes like oxidative dearomatization. researchgate.net

However, it is important to note that direct extrapolation of these findings to this compound must be done with caution. The specific positions of the bromine and iodine atoms on the biphenyl scaffold can significantly influence the molecule's electronic properties and steric environment, leading to unique reactivity and reaction pathways.

Future computational research on this compound could explore a variety of reactions, including but not limited to:

Cross-coupling reactions: Modeling Suzuki, Stille, or Heck couplings at either the C-Br or C-I bond to predict regioselectivity and catalyst efficacy.

Oxidative addition: Investigating the mechanism of oxidative addition to transition metal catalysts, which is a fundamental step in many cross-coupling reactions.

Reductive dehalogenation: Simulating the removal of one or both halogen atoms to understand potential degradation pathways or synthetic transformations.

Such studies would provide valuable theoretical data, including optimized geometries of intermediates and transition states, as well as calculated energy barriers for different reaction channels. This information would not only deepen the fundamental understanding of this specific compound but also contribute to the broader knowledge of halogenated biphenyl chemistry.

Chemical Reactivity and Further Functionalization Strategies of 3 Bromo 4 Iodo 1,1 Biphenyl

Selective Reactivity of Bromine and Iodine Substituents in Biphenyl (B1667301) Systems

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is significantly influenced by the nature of the halogen atom. The general trend for oxidative addition to a palladium(0) center follows the order of C-I > C-Br > C-Cl. This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.

For 3-Bromo-4'-iodo-1,1'-biphenyl, this reactivity difference allows for chemoselective functionalization. The carbon-iodine bond at the 4'-position is substantially more reactive than the carbon-bromine bond at the 3-position. Consequently, cross-coupling reactions can be performed selectively at the iodo-substituted phenyl ring under carefully controlled conditions, leaving the bromo-substituted ring intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of unsymmetrically substituted biphenyl derivatives.

Factors that can be tuned to enhance this selectivity include the choice of palladium catalyst, ligands, base, and reaction temperature. Milder reaction conditions generally favor the selective reaction at the more reactive C-I bond.

Advanced Cross-Coupling Reactions for Diversification

The strategic functionalization of this compound can be achieved through a variety of advanced cross-coupling reactions. These methods offer a powerful toolkit for the introduction of a wide range of substituents, leading to the synthesis of diverse molecular architectures.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, owing to the stability and low toxicity of the organoboron reagents. rsc.org In the context of this compound, a selective Suzuki-Miyaura coupling can be achieved at the C-I bond by reacting it with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. This initial coupling would yield a 3-bromo-4'-substituted-1,1'-biphenyl, which can then undergo a second Suzuki-Miyaura coupling at the C-Br bond with a different organoboron reagent to afford a disubstituted biphenyl.

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Halide Position | Organoboron Reagent | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | 4'-Iodo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Bromo-4'-phenyl-1,1'-biphenyl |

Stille Coupling with Organotin Compounds

The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgresearchgate.net Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond in this compound allows for selective coupling at the 4'-position with an organostannane. wikipedia.org The resulting bromo-substituted biphenyl can then be subjected to a second Stille coupling or another cross-coupling reaction. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. researchgate.net

Table 2: Representative Conditions for Sequential Stille Coupling

| Step | Halide Position | Organotin Reagent | Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| 1 | 4'-Iodo | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 3-Bromo-4'-vinyl-1,1'-biphenyl |

Negishi Coupling for C(sp³) Functionalization

The Negishi coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the introduction of sp³-hybridized carbon centers. wikipedia.org This reaction utilizes organozinc reagents, which are generally more reactive than their boron and tin counterparts. wikipedia.org For this compound, a selective Negishi coupling at the C-I bond with an alkylzinc reagent would introduce an alkyl group at the 4'-position. This is particularly useful for synthesizing biphenyls with alkyl chains or more complex aliphatic moieties. Subsequent functionalization at the C-Br bond can then be performed.

Table 3: Exemplary Conditions for Negishi Coupling

| Halide Position | Organozinc Reagent | Catalyst | Solvent | Product |

|---|

Sonogashira Coupling and Alkyne Derivatization

The Sonogashira coupling reaction is the method of choice for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The selective Sonogashira coupling of this compound with a terminal alkyne would occur preferentially at the C-I bond, leading to the formation of a 3-bromo-4'-(alkynyl)-1,1'-biphenyl. The resulting alkyne functionality can then be further derivatized, for example, through click chemistry or further coupling reactions.

Table 4: Typical Conditions for Selective Sonogashira Coupling

| Halide Position | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. rsc.org This reaction is a powerful tool for the synthesis of substituted alkenes. In the case of this compound, a selective Heck reaction with an alkene, such as styrene or an acrylate, would be expected to occur at the more reactive C-I bond. This would result in the formation of a stilbene or cinnamate derivative, respectively, with the bromine atom available for subsequent transformations.

Table 5: Illustrative Conditions for Heck Reaction

| Halide Position | Alkene | Catalyst | Base | Solvent | Product |

|---|

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the bromine atom can act as a weak directing group, influencing the regioselectivity of lithiation.

The outcome of lithiation reactions on halogenated biphenyls is highly dependent on the reaction conditions, including the choice of organolithium reagent and temperature. In principle, lithiation of this compound could occur at several positions. Halogen-metal exchange is a common pathway, with the more reactive carbon-iodine bond being more susceptible to cleavage than the carbon-bromine bond. This would lead to the formation of a lithiated species at the 4'-position.

Alternatively, proton abstraction (deprotonation) can occur at positions activated by the halogen substituents. The inductive effect of the bromine atom can increase the acidity of the ortho-protons at the C2 and C4 positions. However, the steric hindrance from the adjacent phenyl ring might influence the accessibility of these sites.

Detailed research on the specific application of directed ortho-metalation to this compound is not extensively documented in publicly available literature. However, studies on related substituted biphenyls provide insights into the potential reactivity. For instance, the lithiation of dibromobiphenyls has been shown to proceed with high regioselectivity depending on the reaction conditions, allowing for the sequential introduction of different functional groups.

Table 1: Potential Lithiation Pathways for this compound

| Lithiation Pathway | Reagent/Conditions | Expected Intermediate | Subsequent Functionalization |

| Halogen-Metal Exchange (Iodine) | n-BuLi, THF, -78 °C | 3-Bromo-4'-lithio-1,1'-biphenyl | Reaction with various electrophiles (e.g., aldehydes, ketones, CO2) to introduce a substituent at the 4'-position. |

| Halogen-Metal Exchange (Bromine) | t-BuLi, THF, -78 °C | 3-Lithio-4'-iodo-1,1'-biphenyl | Reaction with electrophiles to functionalize the 3-position. |

| Directed Ortho-Metalation (ortho to Bromine) | LDA, THF, -78 °C | 3-Bromo-2-lithio-4'-iodo-1,1'-biphenyl or 3-Bromo-4-lithio-4'-iodo-1,1'-biphenyl | Introduction of a substituent at the C2 or C4 position. |

This table represents potential outcomes based on general principles of organolithium chemistry and studies on related compounds, as specific experimental data for this compound is limited.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

In its ground state, this compound is not highly activated towards SNAr reactions. The bromine and iodine atoms are not sufficiently electron-withdrawing to facilitate nucleophilic attack on the biphenyl rings. However, the introduction of strong EWGs, such as nitro groups, onto either of the phenyl rings would significantly enhance its reactivity in SNAr reactions.

Should the molecule be appropriately activated, the relative reactivity of the two halogen leaving groups would come into play. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is crucial. The carbon-halogen bond strength also influences the ease of displacement, with the order of leaving group ability typically being F > Cl > Br > I. However, in the absence of activating groups, forcing conditions would be required for any substitution to occur, and selectivity might be poor.

Without specific experimental data on SNAr reactions of activated derivatives of this compound, a detailed discussion of its reactivity remains speculative.

Functional Group Interconversion and Further Derivatization

The bromine and iodine atoms in this compound are versatile functional groups that can be transformed into a wide array of other functionalities, significantly expanding the synthetic utility of this compound. These transformations often involve transition-metal-catalyzed cross-coupling reactions.

The differential reactivity of the C-Br and C-I bonds is key to the selective functionalization of this molecule. The C-I bond is generally more reactive than the C-Br bond in many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of a substituent at the 4'-position while leaving the bromine atom at the 3-position intact for subsequent transformations.

Table 2: Selective Functional Group Interconversions of this compound

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | 4'-position (selective for C-I) | 3-Bromo-4'-(aryl)-1,1'-biphenyl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et3N) | 4'-position (selective for C-I) | 3-Bromo-4'-(alkynyl)-1,1'-biphenyl |

| Heck Coupling | Alkene, Pd catalyst, base | 4'-position (selective for C-I) | 3-Bromo-4'-(alkenyl)-1,1'-biphenyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Both positions possible, with selectivity achievable under specific conditions. | 3-Bromo-4'-(amino)-1,1'-biphenyl or 3-(Amino)-4'-iodo-1,1'-biphenyl |

| Cyanation | Metal cyanide (e.g., Zn(CN)2), Pd catalyst | Both positions possible, with selectivity achievable. | 3-Bromo-4'-cyano-1,1'-biphenyl or 3-Cyano-4'-iodo-1,1'-biphenyl |

Following the initial selective functionalization at the 4'-position, the remaining bromine atom at the 3-position can be targeted in a second, distinct cross-coupling reaction, leading to the synthesis of unsymmetrically substituted biphenyl derivatives.

Furthermore, the bromo and iodo substituents can be converted to other functional groups through non-coupling reactions. For instance, the iodo group can be converted to a hydroxyl group via a multi-step sequence involving conversion to an organolithium or Grignard reagent followed by reaction with an appropriate oxygen source. Similarly, both halogens can be reduced to hydrogen atoms using various reducing agents.

The ability to perform these selective transformations makes this compound a valuable building block for the synthesis of complex molecules with tailored electronic and steric properties for applications in materials science, medicinal chemistry, and catalysis.

Applications of 3 Bromo 4 Iodo 1,1 Biphenyl in Advanced Research Fields

Medicinal Chemistry Research and Drug Discovery

In the realm of medicinal chemistry, the biphenyl (B1667301) moiety is recognized as a "privileged structure," as it is a core component in numerous biologically active compounds and marketed drugs. rsc.orgnih.govacs.org The introduction of halogen atoms like bromine and iodine onto this scaffold can significantly influence a molecule's physicochemical properties and its interactions with biological targets. nih.gov

3-Bromo-4'-iodo-1,1'-biphenyl serves as a foundational scaffold for constructing more complex molecules with potential therapeutic applications. The two different halogen atoms provide orthogonal "handles" for synthetic chemists to perform sequential cross-coupling reactions, such as the Suzuki or Stille reactions. acs.orgnbinno.com This allows for the precise and controlled introduction of various functional groups at specific positions, which is a crucial strategy in drug discovery for building libraries of compounds to screen for biological activity.

The biphenyl core itself is a key feature in many pharmaceuticals, offering a rigid framework that can appropriately position functional groups to interact with protein binding sites. rsc.orgnih.gov Halogenated biphenyls, in particular, are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For example, research into novel antibacterial agents has utilized Suzuki cross-coupling reactions on bromo-substituted scaffolds to generate new derivatives with potent activity against drug-resistant bacteria.

The bromine and iodine atoms on the this compound scaffold are not merely synthetic anchor points; they play a direct role in molecular recognition through a phenomenon known as halogen bonding. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's amino acid residue. nih.govbiorxiv.orgacs.org

The strength of the σ-hole, and thus the halogen bond, increases with the size and polarizability of the halogen atom, following the trend Cl < Br < I. nih.govbiorxiv.org Consequently, bromine and especially iodine are considered strong halogen bond donors. In drug design, incorporating these larger halogens is a strategy often used to enhance the selectivity and binding affinity of a ligand for its target protein. nih.gov The specific geometry of halogen bonds makes them a valuable tool for rational drug design, helping to anchor a drug candidate in a protein's binding pocket with high precision. biorxiv.orgacs.org

Comparison of Halogen Bond Donor Strength

| Halogen | Relative Strength | Typical C-X···O Angle |

| Chlorine (Cl) | Weaker | ~143° |

| Bromine (Br) | Moderate | ~154° |

| Iodine (I) | Strongest | ~169° |

Data sourced from multiple studies on halogen bonding geometry. biorxiv.orgacs.org

While iodine typically forms stronger halogen bonds, studies have shown that bromine can sometimes offer an optimal balance between halogen bond strength and favorable solvation thermodynamics, making it the halogen of choice in certain protein-ligand complexes. nih.gov

The structural and electronic properties of this compound make it an attractive starting point for the development of enzyme inhibitors. The ability to selectively functionalize the molecule allows for the creation of compounds tailored to fit the active sites of specific enzymes.

Research has demonstrated the utility of scaffolds containing bromo-phenyl substructures in creating potent inhibitors for various enzymes. For instance, a novel synthetic compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, was identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. In another example, 3-bromo-4-isobutyloxyphenyl carbothioamide serves as a critical intermediate in the synthesis of Febuxostat, a drug used to treat gout by inhibiting the enzyme xanthine (B1682287) oxidase. These examples highlight the potential of bromo-substituted aromatic scaffolds in generating therapeutically relevant molecules.

Advanced Materials Science and Organic Electronics

In materials science, this compound is valued as a precursor for high-performance organic materials. The biphenyl unit provides rigidity and thermal stability, while the halogen atoms offer reactive sites for polymerization and functionalization. nbinno.com

This compound is utilized as an intermediate in the synthesis of materials for liquid crystals and Organic Light-Emitting Diodes (OLEDs). myuchem.com Biphenyl derivatives are widely used in liquid crystal displays (LCDs) due to their rigid, rod-like structure, which encourages the formation of the necessary liquid crystalline phases. nbinno.com

In the field of OLEDs, this compound is a key building block for creating the complex organic molecules that function as emitters or hosts in the emissive layer of the device. nbinno.com The synthesis of these materials often involves palladium-catalyzed coupling reactions, where the bromo and iodo groups on the biphenyl scaffold are replaced to build larger, conjugated systems. iodobenzene.ltd These extended conjugated structures are essential for the charge transport and light-emitting properties required for efficient OLED performance. nbinno.comiodobenzene.ltd The specific substitution pattern on the biphenyl rings can influence the molecular packing and electronic properties, which in turn affects the performance of the final electronic device. nbinno.com

The unique electronic properties of halogenated biphenyls make them excellent candidates for developing organic semiconductors and charge transport materials. chemimpex.com this compound is classified as a building block for small molecule semiconductors. tcichemicals.com

This compound can act as a monomer or co-monomer in polymerization reactions. nbinno.com The halogen atoms serve as convenient points for creating polymer chains, often through coupling reactions. The resulting polymers can possess tailored electronic characteristics, such as specific conductivity levels and energy band gaps. nbinno.com This fine-tuning ability is crucial for their application in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nbinno.com By incorporating the biphenyl unit into a polymer backbone, researchers can design next-generation functional materials that drive innovation in various technological sectors. nbinno.com

Radiochemistry and Radiotracer Synthesis

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as this compound, represent versatile precursors in the synthesis of radiolabeled molecules for imaging and diagnostic applications. The presence of two distinct halogen atoms—bromine and iodine—at specific positions on the biphenyl core offers unique opportunities for regioselective radiolabeling reactions. These sites serve as chemical handles for the introduction of positron-emitting or gamma-emitting radionuclides.

The primary application of such precursors in radiochemistry is for the development of radiotracers, which are biologically active molecules tagged with a radionuclide. These tracers allow for the non-invasive, in vivo visualization and quantification of physiological and pathological processes at the molecular level. The choice of radionuclide and the labeling strategy depends on the intended application, the required imaging modality (e.g., PET or SPECT), and the chemical properties of the precursor molecule.

Precursor for ¹⁸F-Labeled Compounds via Cross-Coupling Reactions

The fluorine-18 (B77423) (¹⁸F) isotope is the most widely used radionuclide for Positron Emission Tomography (PET) due to its favorable decay characteristics, including a manageable half-life (109.8 minutes) and low positron energy. nih.gov The synthesis of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a suitable leaving group with no-carrier-added [¹⁸F]fluoride.

This compound serves as a potential precursor for ¹⁸F-labeling through modern cross-coupling methodologies. While direct nucleophilic aromatic substitution on an unactivated aryl halide is challenging, the bromo and iodo groups can be converted into more reactive functionalities. For instance, the iodo group is particularly amenable to transformation into a diaryliodonium salt. These salts are excellent precursors for nucleophilic ¹⁸F-fluorination, often proceeding with high efficiency under mild conditions. nih.gov Similarly, the iodo- or bromo-substituents can be used to generate organoboron precursors, such as boronic esters, which can then undergo copper-mediated radiofluorination. mdpi.com

Palladium-mediated cross-coupling reactions are also pivotal in multi-step radiosyntheses. researchgate.net A common strategy involves the initial preparation of a simpler ¹⁸F-labeled building block, such as 4-[¹⁸F]fluoroiodobenzene, which can then be coupled with a second molecule. nih.gov In the context of this compound, one of the halogens could be used to form an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), which is then coupled with an ¹⁸F-labeled aryl halide under palladium catalysis (e.g., Suzuki or Stille coupling) to construct the final ¹⁸F-labeled biphenyl tracer. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization.

| Labeling Strategy | Precursor Moiety on Biphenyl | Common Reaction | Advantage |

| Direct Radiofluorination | Diaryl-iodonium salt (derived from iodo- group) | Nucleophilic ¹⁸F-Fluorination | High reactivity and yields |

| Copper-Mediated Radiofluorination | Boronic acid/ester (derived from iodo- or bromo- group) | [¹⁸F]Fluoride substitution | Good functional group tolerance |

| Multi-step Cross-Coupling | Bromo- or Iodo- group | Suzuki or Stille Coupling with an ¹⁸F-labeled synthon | Modular approach, allows for late-stage fluorination |

Applications in Positron Emission Tomography (PET) Radiotracer Development

The ultimate goal of synthesizing ¹⁸F-labeled compounds from precursors like this compound is their use as PET radiotracers. PET is a powerful molecular imaging technique that provides quantitative information on biological processes in living subjects. nih.gov Once an ¹⁸F-labeled tracer is administered, it distributes throughout the body and accumulates in specific tissues or binds to target proteins. The annihilation of positrons emitted by ¹⁸F produces two 511 keV gamma photons that are detected by the PET scanner, allowing for the three-dimensional mapping of the tracer's distribution.

Biphenyl-based structures are known to interact with a variety of biological targets, including enzymes and central nervous system (CNS) receptors. Therefore, an ¹⁸F-labeled tracer derived from a this compound scaffold could potentially be designed to target:

Neuroreceptors: For studying neurological disorders such as Alzheimer's disease, Parkinson's disease, or psychiatric conditions.

Enzymes: For monitoring disease progression or the efficacy of enzyme-inhibiting drugs, particularly in oncology.

Protein Aggregates: For the imaging of amyloid plaques or tau tangles in neurodegenerative diseases.

The development of a successful PET radiotracer requires a delicate balance of properties, including high affinity and selectivity for its target, appropriate lipophilicity to cross cell membranes and potentially the blood-brain barrier, and favorable metabolic stability to ensure that the detected signal originates from the intact tracer. nih.govmdpi.com The biphenyl core provides a rigid and tunable platform for optimizing these parameters through synthetic modifications at various positions.

Catalysis and Ligand Design

Beyond radiochemistry, halogenated biphenyls are fundamental building blocks in the field of catalysis, particularly in the design of specialized ligands for transition metal-catalyzed reactions. Ligands are crucial components of homogeneous catalysts, as they bind to the metal center and modulate its steric and electronic properties, thereby controlling the catalyst's activity, selectivity, and stability.

The biphenyl backbone is a cornerstone of several classes of high-performance phosphine (B1218219) ligands, such as those used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling). acs.org The inherent atropisomerism of appropriately substituted biphenyls can be exploited to create chiral ligands for asymmetric catalysis.

This compound serves as a versatile starting material for creating novel ligand architectures. The two different halogen atoms provide orthogonal synthetic handles for stepwise functionalization. For example, a phosphine group, essential for coordination to metals like palladium, can be introduced at one position, while the other halogen can be retained or used for further modification. This second site could be used to:

Introduce secondary coordinating groups to create multidentate ligands.

Attach the ligand to a solid support for catalyst immobilization and recycling.

Fine-tune the steric bulk or electronic properties of the ligand to optimize catalyst performance for a specific chemical transformation. acs.org

The ability to selectively react one halogen over the other (e.g., palladium-catalyzed coupling at the C-I bond in the presence of the C-Br bond) is a key advantage, enabling the construction of complex and highly tailored ligand structures.

| Research Area | Role of this compound | Potential Reaction for Modification | Resulting Structure |

| Ligand Synthesis | Biphenyl scaffold precursor | Lithiation followed by reaction with a chlorophosphine | Monophosphine ligand |

| Catalyst Modification | Intermediate for functionalized ligands | Suzuki coupling at one halogen, phosphination at the other | Ligand with tailored steric/electronic properties |

| Asymmetric Catalysis | Potential precursor for chiral ligands | Introduction of bulky groups to induce atropisomerism | Chiral phosphine ligand |

Future Directions and Emerging Research Avenues for 3 Bromo 4 Iodo 1,1 Biphenyl

Development of Novel Asymmetric Synthesis Routes

The synthesis of axially chiral biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from catalysis to materials science. Future research is anticipated to focus on the development of novel asymmetric synthesis routes to access enantiomerically pure forms of 3-Bromo-4'-iodo-1,1'-biphenyl and its derivatives.

Current research in the broader field of biaryl synthesis points towards the utility of catalytic enantioselective cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling, catalyzed by palladium complexes with chiral phosphine (B1218219) ligands, are promising avenues. nih.govnih.gov The differential reactivity of the aryl-iodine and aryl-bromine bonds could be exploited for sequential, stereocontrolled cross-coupling reactions. This would allow for the stepwise and highly controlled introduction of different substituents, leading to a diverse library of chiral biphenyl (B1667301) compounds.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Strategy | Catalyst/Reagent | Potential Outcome |

| Asymmetric Suzuki-Miyaura Coupling | Chiral Palladium-Phosphine Complexes | Enantioselective formation of the biphenyl axis |

| Enantioselective C-H Activation | Chiral Transition Metal Catalysts | Direct, stereocontrolled functionalization of the biphenyl core |

| Desymmetrization of Prochiral Precursors | Chiral Catalysts or Auxiliaries | Creation of chirality from a symmetric starting material |

Detailed research findings in related systems have demonstrated the feasibility of achieving high enantioselectivity in the synthesis of polysubstituted biaryls. nih.gov The application of these methods to this compound would open up new possibilities for creating tailored chiral ligands and functional materials.

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly expanding field. The unique electronic properties and reactivity of the carbon-iodine and carbon-bromine bonds in this compound make it a compelling candidate for the design of novel bioorthogonal probes and labeling strategies.

Aryl halides, particularly aryl iodides, have been utilized in palladium-catalyzed bioorthogonal reactions. nih.gov The chemoselectivity of these reactions allows for the specific labeling of biomolecules in complex biological environments. nih.gov Future research could explore the use of this compound as a scaffold for developing dual-functional bioorthogonal reagents. The orthogonality of the bromo and iodo groups would allow for sequential labeling of two different biological targets.

Table 2: Potential Bioorthogonal Applications of this compound

| Application | Reaction Type | Potential Advantage |

| Dual-Target Labeling | Sequential Palladium-Catalyzed Cross-Coupling | Ability to visualize two different biomolecules simultaneously |

| Proximity-Induced Labeling | Formation of a reactive intermediate upon target binding | Spatially controlled labeling of interacting biomolecules |

| Cleavable Linkers | Incorporation of a cleavable moiety via one of the halogens | Release of a therapeutic or imaging agent upon a specific biological trigger |

The development of such probes would be highly valuable for studying protein-protein interactions, tracking cellular processes, and for targeted drug delivery.

Integration into Supramolecular Assemblies and Nanostructures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Halogen bonding, a directional interaction involving a halogen atom as a Lewis acidic center, has emerged as a powerful tool for the construction of supramolecular assemblies. bohrium.comnih.gov

The presence of both bromine and iodine on the this compound scaffold provides two potential halogen bond donors with different strengths. This differential halogen bonding capability could be exploited to direct the self-assembly of the molecule into well-defined nanostructures, such as liquid crystals, gels, and porous organic frameworks. acs.orgnih.gov

Table 3: Potential Supramolecular Structures based on this compound

| Supramolecular Structure | Driving Interaction(s) | Potential Application |

| Liquid Crystals | Halogen bonding, π-π stacking | Display technologies, sensors |

| Organogels | Self-assembly into fibrous networks | Drug delivery, tissue engineering |

| Porous Organic Frameworks | Directional halogen bonding | Gas storage, catalysis |

By carefully designing complementary halogen bond acceptors, researchers could create a variety of functional materials with tunable properties. nih.gov The ability to form ordered structures at the nanoscale is crucial for applications in electronics, photonics, and sensing.

Advanced Applications in Chemical Biology and Diagnostics

The unique properties of this compound also position it as a promising scaffold for the development of advanced tools for chemical biology and medical diagnostics. The iodine atom, in particular, offers several opportunities in this regard.

Radioiodination, the process of incorporating a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) into a molecule, is a well-established technique for creating imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.comnih.gov this compound could serve as a precursor for the synthesis of radioiodinated probes for imaging a variety of biological targets, such as tumors or amyloid plaques associated with Alzheimer's disease. nih.govsnmjournals.orgnih.gov

Furthermore, the biphenyl core can be functionalized to create fluorescent probes for bioimaging. researchgate.net The bromo and iodo substituents can be used to modulate the photophysical properties of the resulting fluorophore or to attach the probe to a specific biological target.

Table 4: Potential Applications in Chemical Biology and Diagnostics

| Application | Technique | Key Feature |

| Tumor Imaging | SPECT/PET | Incorporation of a radioiodine isotope |

| Amyloid Plaque Detection | SPECT/PET | High affinity for amyloid aggregates |

| Fluorescent Probes | Fluorescence Microscopy | Tunable photophysical properties |

| Theranostics | Combination of imaging and therapy | Incorporation of both an imaging and a therapeutic moiety |

The versatility of this compound as a building block for creating multifunctional probes highlights its significant potential to contribute to our understanding of disease and the development of new diagnostic and therapeutic strategies.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-4'-iodo-1,1'-biphenyl, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves sequential halogenation of biphenyl precursors. For example, bromine and iodine substituents can be introduced via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. A reported method for analogous compounds (e.g., 2-Bromo-2'-iodo-1,1'-biphenyl) involves reacting bromobenzene with iodine in the presence of a base, followed by column chromatography for purification . Optimization may include adjusting reaction temperature (e.g., 80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF or THF). Monitor reaction progress via TLC or GC-MS to minimize byproducts like dihalogenated isomers.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns (e.g., coupling constants for adjacent protons, integration ratios). For halogens, F or I NMR may supplement analysis.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~359.90 g/mol) and isotopic patterns (Br and I have distinct signatures).

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry, especially if positional isomerism is suspected .

- DFT Calculations : Compare experimental NMR/IR data with computational models to verify electronic environments .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution (e.g., hexane:ethyl acetate 9:1 to 4:1). Monitor fractions via UV-vis or TLC (Rf ~0.3–0.5 in nonpolar solvents).

- Recrystallization : Dissolve crude product in hot ethanol or dichloromethane, then cool slowly to isolate crystals.

- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.

- Storage : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent halogen displacement or oxidation .

- Waste Disposal : Halogenated waste requires segregation and incineration in compliance with local regulations.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-31G(d) for light atoms and LANL2DZ for Br/I to optimize molecular geometry. Compare bond lengths/angles with X-ray data .